molecular formula C15H13N3O B5866030 2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5866030
M. Wt: 251.28 g/mol
InChI Key: WRDYJMHALPJWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DMPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMPO is a potential antioxidant and free radical scavenger, and its ability to react with reactive oxygen species (ROS) and nitrogen species (RNS) has made it a popular choice for various applications in scientific research.

Mechanism of Action

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine acts as a scavenger of ROS and RNS by reacting with them and forming stable adducts. The resulting adducts are then eliminated from the body through normal metabolic pathways. This compound has been found to be particularly effective in scavenging hydroxyl radicals and peroxynitrite, which are highly reactive species that can cause significant damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that make it a promising candidate for various applications in scientific research. This compound has been found to reduce oxidative stress and inflammation in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages as a research tool, including its high reactivity with ROS and RNS, its ability to form stable adducts, and its low toxicity. However, this compound also has some limitations, including its relatively low solubility in water and its potential to interfere with other assays that rely on ROS and RNS.

Future Directions

There are several potential future directions for research on 2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new synthetic methods for this compound and its derivatives that could improve its solubility and other properties. Another area of interest is the development of new applications for this compound in fields such as drug discovery, diagnostics, and environmental science. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease models.

Synthesis Methods

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multi-step process involving the reaction of 2-amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole with 2-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicine. This compound has been found to be an effective antioxidant and free radical scavenger, and its ability to react with ROS and RNS has made it a popular choice for studying oxidative stress and inflammation in various disease models.

properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-7-11(2)12(9-10)15-17-14(18-19-15)13-5-3-4-8-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDYJMHALPJWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.